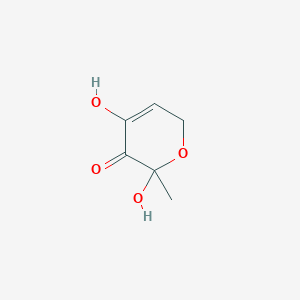

2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one

Description

Structure

3D Structure

Properties

CAS No. |

142182-45-4 |

|---|---|

Molecular Formula |

C6H8O4 |

Molecular Weight |

144.12 g/mol |

IUPAC Name |

4,6-dihydroxy-6-methyl-2H-pyran-5-one |

InChI |

InChI=1S/C6H8O4/c1-6(9)5(8)4(7)2-3-10-6/h2,7,9H,3H2,1H3 |

InChI Key |

MAJMTWUGPSQOCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)C(=CCO1)O)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Aldol Cyclization

A stereoselective route employs 1,8-octanediol as a starting material, involving:

- Chiral auxiliary-mediated asymmetric acetate aldol reaction to establish stereochemistry.

- Dianion addition for chain elongation.

- Base-mediated cyclization (e.g., KOH/THF) to form the α-pyrone ring.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Aldol Reaction | Chiral auxiliary, −78°C | 65% |

| Cyclization | KOH, THF, reflux | 88% |

This method revises earlier structural misassignments of natural pyrone derivatives, confirming absolute configuration via X-ray crystallography.

Ketone-Acetal Condensation

Methyl ketones (e.g., acetone, acetophenone) react with N,N-dimethylacetamide dimethyl acetal and N-acylglycines in acetic anhydride:

- Formation of 3-dimethylamino-2-buten-1-one intermediates .

- Cyclization at 90°C for 4 hours to yield 4-methyl-2H-pyran-2-ones.

Optimization :

- Electron-rich ketones (e.g., 2-furyl methyl ketone) improve yields (up to 70%).

- Purification via column chromatography (petroleum ether/ethyl acetate).

Base-Promoted Domino Reactions

KOH/DMF-Mediated Synthesis

A one-pot domino reaction using 3,3-bis(methylthio)-1-phenylprop-2-en-1-one and malononitrile under reflux:

- Mechanism :

- Nucleophilic attack at β-carbon.

- Methanethiol elimination.

- Intramolecular O-cyclization.

Conditions :

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Time | 2 hours |

| Yield | 88% |

Secondary Amine Participation

Incorporating piperidine or pyrrolidine modifies substitution patterns:

- Reaction : Secondary amines displace methylthio groups, yielding 4-(piperidin-1-yl) derivatives.

Example : - Product : 2-oxo-6-phenyl-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile.

- Yield : 87% under KOH/DMF reflux.

Achmatowicz Rearrangement

Furan Oxidation Pathway

2-Chloro-1-(furan-2-yl)ethanol undergoes oxidation with m-CPBA to form the pyranone core:

- Oxidation : Generates a dihydropyran intermediate.

- Rearrangement : Acid-mediated cyclization yields 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one.

Conditions :

Modifications of Preformed Pyranones

Hydroxylation of 4-Methyl-2H-Pyran-2-ones

4-Hydroxy-6-methyl-2H-pyran-2-one reacts with aldehydes (e.g., benzaldehyde) in dioxane under catalyst-free conditions:

Reductive Functionalization

α-Ketoglutaric acid serves as a precursor in a 4-step synthesis:

- Esterification with methanol.

- Reduction (LiAlH4) to diol.

- Mesylation for cyclization.

- Hydrolysis to yield dihydro-2H-pyran-3(4H)-one derivatives.

Overall Yield : 31%.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Research has shown that 2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one possesses various biological activities:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

- Antimicrobial Activity : It exhibits potential against various pathogens, making it a candidate for developing new antimicrobial agents.

Case Study : A study evaluating the antioxidant activity of derivatives of this compound demonstrated significant scavenging effects against DPPH and ABTS radicals, indicating its potential as a natural antioxidant .

Pharmaceutical Applications

The compound is being researched for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively:

- Drug Development : Investigations into its mechanism of action have revealed that it can act on various molecular targets involved in disease pathways, particularly in cancer and inflammatory diseases .

Data Table: Biological Activities of 2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals (DPPH/ABTS) | |

| Antimicrobial | Effective against bacterial strains | |

| Anti-inflammatory | Reduces inflammation markers |

Industrial Applications

In industrial settings, 2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one is utilized in:

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one involves its interaction with molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biological processes.

Comparison with Similar Compounds

4-Hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic Acid Derivative)

- Structure : Features a hydroxyl group at position 4 and a methyl group at position 6, with a lactone ring at position 2.

- Synthesis : Produced via sulfuric acid-catalyzed dehydration of dehydroacetic acid at 130°C, yielding 86% as a white solid .

- Physical Properties : Melting point = 186.5–187.7°C; IR peaks at 3,440 cm$ ^{-1} $ (O-H stretch) and 1,717 cm$ ^{-1} $ (C=O stretch) .

- Differentiation : Lacks the 2,4-dihydroxy substitution pattern, reducing its polarity compared to the target compound.

4-Hydroxy-7-phenyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione (6b)

- Structure: A fused bicyclic pyranone with a phenyl substituent at position 5.

- Synthesis : Derived from 4-hydroxy-6-methyl-2H-pyran-2-one via condensation reactions .

- Physical Properties : Melting point = 241–244°C (decomposes); IR peaks at 1,737 cm$ ^{-1} $ (ester C=O) and 1,689 cm$ ^{-1} $ (lactone C=O) .

- Differentiation: The fused ring system and phenyl group enhance aromaticity and thermal stability, unlike the simpler monocyclic structure of the target compound.

3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (14a)

- Structure : Contains a benzoylallyl substituent at position 3, introducing electrophilic reactivity.

- Synthesis : Synthesized via nucleophilic addition of benzoyl groups to 4-hydroxy-6-methylpyran-2-one, with moderate yields (~50%) .

- Differentiation : The benzoyl group facilitates intermolecular interactions (e.g., hydrogen bonding), altering solubility and biological activity compared to the target compound.

5-Hydroxy-2-methyl-4H-pyran-4-one

- Stability Data : Quantitative Structure-Property Relationship (QSPR) studies assign it a stability value of 6.32, higher than iodinated derivatives (e.g., 5-hydroxy-2-(iodomethyl)-4H-pyran-4-one: 5.97) due to reduced steric and electronic effects .

Data Table: Comparative Analysis of Pyranone Derivatives

Key Research Findings

Synthetic Feasibility: The target compound’s glycosylated derivatives (e.g., 4-O-α-D-glucopyranose) are synthesized in lower yields (~50%) compared to simpler pyranones like 4-hydroxy-6-methyl-2H-pyran-2-one (86% yield) .

Biological Relevance : The 2,4-dihydroxy substitution in the target compound enhances metal ion chelation, a property exploited in antioxidant and flavor-enhancing applications .

Thermal Stability: Fused-ring pyranones (e.g., 6b) exhibit higher decomposition temperatures (>240°C) due to extended conjugation, unlike monocyclic analogs .

Biological Activity

2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one, also known as a derivative of pyranones, has garnered attention for its diverse biological activities. This compound is part of a larger family of 6-hydroxy-2H-pyran-3(6H)-ones, which have been explored for their antimicrobial, antioxidant, and potential therapeutic properties. This article reviews the current understanding of the biological activity of this compound, supported by relevant case studies and research findings.

Antimicrobial Activity

Research indicates that derivatives of 2H-pyran-3(6H)-ones exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. For instance, a study reported that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 0.75 µg/mL against Streptococcus species and 1.56 µg/mL against Staphylococcus aureus . The structure-activity relationship suggests that bulkier substituents at the C-2 position enhance antibacterial activity.

Table 1: Antimicrobial Activity of Pyran Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | 1.56 | Staphylococcus aureus |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | 0.75 | Streptococcus sp. |

The alpha,beta-enone system in these compounds is crucial for their antimicrobial activity, emphasizing the importance of molecular structure in drug design .

Antioxidant Properties

The antioxidant potential of 2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one has also been investigated. A related compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), demonstrated significant antioxidant activity through radical scavenging assays . The presence of hydroxyl groups in these compounds enhances their ability to neutralize free radicals.

Table 2: Antioxidant Activity of Pyran Compounds

| Compound | Assay Type | Result |

|---|---|---|

| DDMP | DPPH Radical Scavenging | High scavenging activity |

| Hydroxyl-protected DDMP derivatives | ABTS Radical Scavenging | Reduced activity with protecting groups |

These findings indicate that the structural features of pyranones significantly influence their antioxidant capabilities .

Case Studies and Research Findings

A recent study highlighted the use of computational methods to evaluate the binding affinities of various pyran derivatives against target proteins associated with malaria . The compound exhibited an effective dose with a high potential for inhibiting parasite development in treated mice.

Another investigation focused on the synthesis and characterization of new azo compounds derived from pyranones, which were tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria . The results confirmed the versatility and efficacy of pyran derivatives in medicinal chemistry.

Q & A

Q. What established synthetic routes are available for 2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one?

A practical synthesis begins with α-ketoglutaric acid, proceeding through four steps (cyclization, oxidation, and purification) to yield the target compound in 31% overall yield. Key intermediates include dihydro-2H-pyran-3(4H)-one derivatives, with cyclization efficiency dependent on solvent polarity and catalyst selection .

Q. How is the compound structurally characterized in research settings?

Structural elucidation typically employs NMR (¹H/¹³C), IR spectroscopy, and X-ray crystallography. For example, crystal structures of related pyranones (e.g., 3,5-Dihydroxy-2-methyl-4H-pyran-4-one) confirm tautomeric forms and hydrogen-bonding networks, which are critical for understanding reactivity . High-resolution mass spectrometry (HRMS) further validates molecular formulas .

Q. What are the primary biological activities associated with this compound?

Derivatives of 2H-pyran-3(6H)-ones exhibit antimicrobial activity against gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MIC) as low as 0.75 µg/mL. Activity correlates with the α,β-enone system and substituent bulk at C-2 .

Advanced Research Questions

Q. How can synthetic yields be optimized for scalable production?

Yield improvements focus on:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance cyclization efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Purification : Chromatographic techniques (e.g., flash chromatography) reduce byproduct interference .

Q. What methodologies resolve contradictions in reported bioactivity data?

Contradictions often arise from variations in assay conditions. To address this:

- Standardize protocols : Use CLSI/MHRA guidelines for MIC determination.

- Control variables : Fix solvent (e.g., DMSO concentration ≤1%) and bacterial inoculum size.

- Validate purity : HPLC (>95% purity) ensures activity is not confounded by impurities .

Q. How do substituent modifications at C-2 and C-6 influence reactivity and bioactivity?

Q. What computational tools predict synthetic pathways for novel derivatives?

Tools like Pistachio and Reaxys integrate retrosynthetic algorithms to propose routes. For example, introducing a 5-amino group at C-5 can be achieved via reductive amination of ketone precursors, with route feasibility scored by heuristic relevance models .

Methodological Considerations

Q. How is stability assessed under experimental conditions?

- Thermal stability : TGA/DSC analysis identifies decomposition temperatures.

- pH-dependent stability : Incubate the compound in buffers (pH 3–9) and monitor degradation via UV-Vis or LC-MS over 24–72 hours .

Q. What analytical strategies differentiate tautomeric forms in solution?

- Dynamic NMR : Observes exchange broadening in ¹H NMR spectra to identify tautomers.

- Isotopic labeling : ¹³C-labeled carbonyl groups track keto-enol equilibria .

Q. How are structure-activity relationships (SAR) systematically studied?

- Library synthesis : Prepare derivatives with systematic substituent variations (e.g., electron-withdrawing/donating groups at C-4).

- Docking studies : Use AutoDock Vina to simulate interactions with bacterial enzyme targets (e.g., 5-lipoxygenase) .

Data Reproducibility and Validation

Q. What public databases provide reliable physicochemical data?

- PubChem : Offers computed properties (e.g., logP, hydrogen bond donors).

- EPA DSSTox : Curates toxicity and environmental impact data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.